molecular formula C8H10N2O4 B8781684 3,5-Dimethoxy-2-nitroaniline

3,5-Dimethoxy-2-nitroaniline

Cat. No.: B8781684
M. Wt: 198.18 g/mol
InChI Key: GWHSFLQGVWEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties
3,5-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄) is a nitroaromatic compound characterized by two methoxy groups at the 3- and 5-positions and a nitro group at the 2-position of the aniline backbone. Key properties include:

  • Molecular formula: C₈H₁₀N₂O₄ (Calcd: C, 48.5%; H, 5.1%; N, 14.1%; Found: C, 48.8%; H, 5.1%; N, 14.0%) .
  • Mass spectrum: Prominent M+1 peak at m/z 299 (100%) and M+2 at m/z 300 (20%) .
  • Synthesis: Prepared via refluxing 2-nitroformanilide derivatives in Claisen’s base, followed by catalytic hydrogenation using Pd/C and hydrazine monohydrate .

Applications
Primarily used as an intermediate in synthesizing benzimidazoles and bisbenzimidazoles, which are critical in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3,5-dimethoxy-2-nitroaniline

InChI

InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,9H2,1-2H3

InChI Key

GWHSFLQGVWEJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Nitroaniline (C₆H₆N₂O₂)
  • Structure : Lacks methoxy groups, with a single nitro group at the 3-position.
  • Properties : Lower molecular weight (138.12 g/mol) and simpler synthesis (direct nitration of aniline).
  • Applications : Standard reagent for environmental analysis .
  • Key Difference : Reduced steric hindrance and electron-donating groups compared to 3,5-Dimethoxy-2-nitroaniline, leading to higher solubility but lower thermal stability .
4-Nitroaniline (C₆H₆N₂O₂)
  • Reactivity : Undergoes faster electrophilic substitution due to para-directing nitro group.
  • Applications : Widely used as a dye intermediate and analytical standard .
2,6-Dichloro-3,5-dimethoxyaniline (C₈H₉Cl₂NO₂)
  • Structure : Chloro substituents at 2- and 6-positions instead of nitro.
  • Impact : Chlorine atoms increase electronegativity, altering redox behavior and enhancing resistance to nucleophilic attack compared to this compound .

Reactivity in Reduction Reactions

  • This compound: Reduced to 1,2-diamino-3,5-dimethoxybenzene using Pd/C and hydrazine, critical for benzimidazole formation .
  • Nitroanilines (3- and 4-isomers): Reduced with SnCl₂·2H₂O under acidic conditions to form diaminobenzenes, but lack methoxy groups, leading to less stable intermediates .

Electronic and Steric Effects

  • Methoxy Groups : Electron-donating methoxy groups in this compound deactivate the aromatic ring toward electrophilic substitution but stabilize intermediates via resonance .
  • Chloro vs. Nitro Groups : Chloro substituents (e.g., in 2,6-Dichloro-3,5-dimethoxyaniline) increase electrophilicity but reduce hydrogen-bonding capacity compared to nitro groups .

Research Findings and Implications

  • Synthetic Utility : this compound’s methoxy groups enable regioselective functionalization, making it superior to simpler nitroanilines in complex heterocycle synthesis .
  • Industrial Relevance : Compounds like 4-nitroaniline are preferred for high-volume applications (e.g., dyes), while this compound is niche but critical in advanced medicinal chemistry .

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